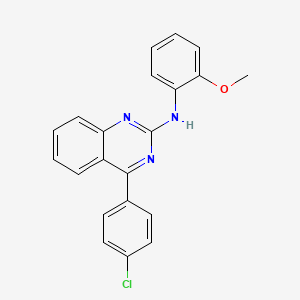

4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine is a chemical compound that belongs to the quinazoline class. This compound is characterized by the presence of a quinazoline core structure, which is a bicyclic compound consisting of fused benzene and pyrimidine rings. The compound also features a 4-chlorophenyl group and a 2-methoxyphenyl group attached to the quinazoline core. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the 4-chlorophenyl and 2-methoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazoline core or the attached phenyl groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity : Research indicates that quinazoline derivatives, including 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine, exhibit promising anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation. In vitro assays demonstrated that related quinazoline derivatives had IC50 values in the micromolar range against various cancer cell lines, including breast cancer cells .

Acetylcholinesterase Inhibition : The compound may also serve as an acetylcholinesterase inhibitor, which has implications for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Biological Activities

Antioxidant Properties : Quinazoline derivatives have been evaluated for their antioxidant activity. The presence of hydroxyl or methoxy groups on the phenyl rings enhances their ability to scavenge free radicals. Studies employing various antioxidant assays (DPPH, ABTS, CUPRAC) have identified certain derivatives as potent antioxidants with additional metal-chelating properties .

Antimicrobial Activity : The compound has also shown potential antimicrobial effects against a range of pathogens. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action likely involves disrupting bacterial cell wall synthesis and interfering with nucleic acid metabolism.

Material Science

In addition to its biological applications, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its unique structure allows for modifications that can lead to the creation of novel compounds with enhanced properties for industrial applications.

Anticancer Efficacy

A study focusing on the anticancer effects of quinazoline derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines, demonstrating their potential as therapeutic agents.

Antimicrobial Properties

In another case study, researchers tested the antimicrobial efficacy of various quinazoline derivatives, including this compound. Results indicated substantial activity against common bacterial strains, supporting its potential use in developing new antimicrobial therapies.

Mécanisme D'action

The mechanism of action of 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine include other quinazoline derivatives with different substituents on the phenyl rings or modifications to the quinazoline core.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Activité Biologique

4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article focuses on its synthesis, biological evaluation, and potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases.

Synthesis of the Compound

The synthesis of this compound typically involves the cyclization of appropriate anilines with anthranilic acid derivatives. The process generally includes:

- Formation of Quinazoline Core : The initial step involves the cyclization of anthranilic acid with urea or similar reagents to form a quinazoline skeleton.

- Substitution Reactions : Subsequent reactions introduce various substituents at the 2 and 4 positions of the quinazoline ring, tailoring the compound's biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Inhibition of Tyrosine Kinases : Quinazoline derivatives are recognized as effective inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both crucial in tumorigenesis. For instance, compounds with similar structures have demonstrated IC50 values ranging from 1.5 to 6.39 µM against different cancer cell lines, indicating potent antitumor activity .

- Induction of Apoptosis : Flow cytometric analysis has revealed that certain analogues induce significant apoptosis in cancer cells, with some compounds achieving over 46% apoptosis in treated cell lines compared to untreated controls .

Neuroprotective Effects

The quinazoline scaffold has also been explored for its neuroprotective properties. Compounds like this compound exhibit:

- Cholinesterase Inhibition : Several studies have reported that quinazoline derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant for Alzheimer's disease treatment. For example, derivatives have shown IC50 values that suggest effective inhibition against these enzymes .

- Antioxidant Activity : The antioxidant properties of these compounds contribute to their neuroprotective effects by reducing oxidative stress, a key factor in neurodegenerative diseases .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. Key findings include:

- Binding Affinity : Docking simulations indicate strong binding interactions with critical residues in the active sites of EGFR and BuChE, suggesting that structural modifications can enhance binding affinity and selectivity .

- Interaction Patterns : The compound forms hydrogen bonds and π–π stacking interactions with amino acids such as Trp82 and Asp70, essential for enzyme activity .

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in preclinical settings:

- Study on Cancer Cell Lines : A recent investigation tested a series of quinazoline compounds against various cancer cell lines (e.g., A549 for lung cancer). Results indicated that specific derivatives exhibited superior cytotoxicity compared to standard treatments like cisplatin .

- Neuroprotective Evaluation : Another study assessed the neuroprotective effects of related quinazoline compounds in models of oxidative stress, demonstrating significant reductions in cell death rates compared to untreated controls .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O/c1-26-19-9-5-4-8-18(19)24-21-23-17-7-3-2-6-16(17)20(25-21)14-10-12-15(22)13-11-14/h2-13H,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSPUJOEWYOQLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.